molecular formula C16H13NOS B1667141 Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl- CAS No. 5218-08-6

Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-

Cat. No. B1667141
CAS RN: 5218-08-6
M. Wt: 267.3 g/mol
InChI Key: CTGFADZNCCTVMP-UHFFFAOYSA-N
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Description

BM 21.1298 inhibits HIV-1 reverse transcriptase.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Structural Analysis Thiazolo(2,3-a)isoindol-5(9bH)-one and its derivatives are primarily studied for their synthesis methods and structural properties. For instance, one study detailed the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines by thermolysis of certain thiazoloisoindole carboxylic acids, leading to the formation of novel compounds like 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. The structures of the synthesized compounds were confirmed using X-ray crystallography, indicating a significant interest in understanding the fundamental chemistry of these compounds (Melo et al., 2004).

Synthesis Techniques and Stereochemistry Another study focused on the highly diastereoselective synthesis of 2,3-dihydro-9bH-thiazolo[2,3-a]isoindolin-5-ones, where condensation reactions proceeded with high diastereoselectivity, and the relative stereochemistry of the major diastereoisomer was determined through crystal X-ray analysis. This indicates that not only are these compounds synthesized for their potential applications, but their stereochemical properties are also meticulously studied (Allin et al., 2000).

Applications in Medicinal Chemistry

Potential Antiviral and Antitumor Properties Certain derivatives of Thiazolo(2,3-a)isoindol-5(9bH)-one have been synthesized and evaluated for their ability to inhibit reverse transcriptase of HIV-1 and replication of the virus in cells. These compounds, particularly those bearing a phenyl ring system in position 9b, showed promising antiviral activity, indicating potential applications in medicinal chemistry and pharmacology (Mertens et al., 1993).

Cytotoxicity and Anti-inflammatory Effects In another study, L-Proline-catalyzed synthesis of new derivatives was developed, and the synthesized compounds were evaluated for in vitro cytotoxicity and anti-inflammatory effects. The results revealed potential cytotoxic effects of certain compounds and prominent anti-inflammatory effects of others. The importance of electron-withdrawing groups in enhancing the potency of these compounds was highlighted, further emphasizing the potential of these derivatives in drug development (Sukanya et al., 2022).

properties

CAS RN

5218-08-6

Product Name

Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

9b-phenyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindol-5-one

InChI

InChI=1S/C16H13NOS/c18-15-13-8-4-5-9-14(13)16(17(15)10-11-19-16)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

CTGFADZNCCTVMP-UHFFFAOYSA-N

SMILES

C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BM 21.1298;  BM21.1298;  BM-21.1298

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-
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Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-
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Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-
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Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-
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Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-
Reactant of Route 6
Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-

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